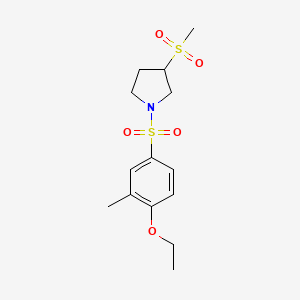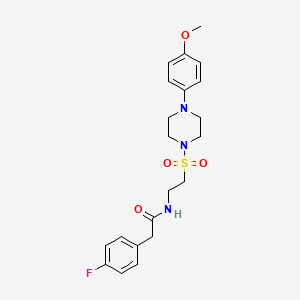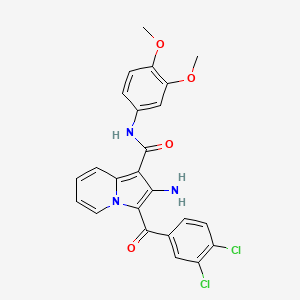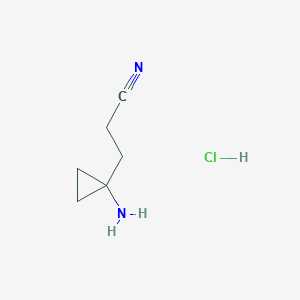![molecular formula C15H16N4O2S B2595500 2-amino-N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide CAS No. 1047724-29-7](/img/structure/B2595500.png)
2-amino-N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide (2-AMCB) is a small molecule that has been studied for its potential applications in a variety of scientific fields, including drug development, materials science, and biochemistry. 2-AMCB is a derivative of benzamide and is composed of an amide group, an amine group, and an aromatic ring. Its structure is similar to that of other amide-based compounds, such as benzoic acid, which is commonly used in organic synthesis. 2-AMCB has been studied for its potential to act as a catalyst or as a drug target.
Aplicaciones Científicas De Investigación
Anticancer Activity
The thiazole ring present in this compound is a significant pharmacophore in drug discovery, particularly for its anticancer properties. Research indicates that derivatives of 2-aminothiazole, which is structurally similar to our compound of interest, show promising results against various cancer cell lines. They work by interfering with the cell cycle and inducing apoptosis .
Antimicrobial Properties
This compound has been associated with potent antimicrobial activity. The synthesis of related 2-aminothiazole-based compounds has led to the development of new antibacterial agents. These compounds have shown effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus , which are common culprits in infections .
Anti-inflammatory Uses
The anti-inflammatory potential of 2-aminothiazole derivatives is well-documented. They act by modulating the body’s inflammatory response, making them valuable in the treatment of chronic inflammatory diseases. The compound could be explored for similar applications due to its structural resemblance to these derivatives .
Antioxidant Effects
Compounds with a 2-aminothiazole core are known to exhibit antioxidant activities. They can neutralize free radicals and reduce oxidative stress, which is beneficial in preventing oxidative damage to cells and tissues. This property is crucial in researching age-related diseases and neurodegenerative disorders .
Drug Delivery Systems
The compound’s ability to form Schiff bases makes it a candidate for creating novel drug delivery systems. For instance, coating magnetic nanoparticles with Schiff base derivatives enhances their antibacterial properties and opens up possibilities for targeted drug delivery applications .
Photophysical Investigations
Research into the photophysical properties of 2-aminothiazole derivatives, including compounds similar to our subject, has revealed their potential in developing new photodynamic therapy agents. These compounds can be activated by light to produce a therapeutic effect, particularly in cancer treatment .
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects .
Propiedades
IUPAC Name |
1-[(2-aminobenzoyl)amino]-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-21-11-8-6-10(7-9-11)17-15(22)19-18-14(20)12-4-2-3-5-13(12)16/h2-9H,16H2,1H3,(H,18,20)(H2,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMVEXOURSLYCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2595419.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-methylbenzamide hydrochloride](/img/structure/B2595420.png)
![6-Cyclopropyl-2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2595421.png)
![(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-pyridin-2-ylacrylamide](/img/structure/B2595423.png)



![2-(2,5-dimethylbenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2595430.png)
![Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B2595431.png)

![7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2595435.png)

![2-(4-Chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]-2-methylpropanamide](/img/structure/B2595439.png)